molecular formula C5H4BrNO4S2 B13203144 4-Bromo-5-sulfamoylthiophene-2-carboxylic acid

4-Bromo-5-sulfamoylthiophene-2-carboxylic acid

Cat. No.: B13203144
M. Wt: 286.1 g/mol
InChI Key: IFLPOMXIQVDNSC-UHFFFAOYSA-N
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Description

4-Bromo-5-sulfamoylthiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene core substituted with bromine at position 4, a sulfamoyl group (-SO₂NH₂) at position 5, and a carboxylic acid moiety at position 2.

Properties

IUPAC Name

4-bromo-5-sulfamoylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO4S2/c6-2-1-3(4(8)9)12-5(2)13(7,10)11/h1H,(H,8,9)(H2,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLPOMXIQVDNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 4-Bromo-5-sulfamoylthiophene-2-carboxylic Acid

General Synthetic Strategy

The synthesis of 4-bromo-5-sulfamoylthiophene-2-carboxylic acid typically involves the following key steps:

These steps are often carried out sequentially, with protection/deprotection strategies as necessary to avoid unwanted side reactions.

Detailed Synthetic Routes

Starting from 5-Bromo-2-thiophenecarboxylic acid

One common approach begins with 5-bromo-2-thiophenecarboxylic acid, which can be commercially sourced or synthesized via bromination of thiophene-2-carboxylic acid derivatives. This intermediate is then subjected to sulfonylation to introduce the sulfamoyl group.

  • Sulfonylation via sulfonyl chloride intermediate: The 4-position (adjacent to the bromine) is converted to a sulfonyl chloride by treatment with chlorosulfonic acid or sulfuryl chloride under controlled temperature conditions (typically 0–5 °C) to avoid overreaction.
  • Amination to sulfamoyl: The sulfonyl chloride intermediate is reacted with ammonia or ammonium salts to form the sulfamoyl group (–SO2NH2).

This method is supported by patent literature describing the preparation of thiophene sulfonamides, where primary sulfonamides are prepared from sulfonyl chlorides by amination with ammonia or from sulfinate salts using hydroxylamine-O-sulfonic acid.

Bromination and Sulfamoylation Sequence

Alternatively, the thiophene ring can first be functionalized with the sulfamoyl group, followed by selective bromination at the 4-position.

  • Sulfamoylation: Starting from thiophene-2-carboxylic acid, chlorosulfonylation at the 5-position is performed, followed by amination to yield the sulfamoyl derivative.
  • Bromination: Electrophilic aromatic substitution with bromine or N-bromosuccinimide (NBS) selectively introduces bromine at the 4-position due to electronic and steric effects.

This sequence requires careful control of reaction conditions to avoid polysubstitution or degradation of sensitive functional groups.

Pd-Catalyzed Cross-Coupling Approaches

Modern synthetic methods employ palladium-catalyzed cross-coupling reactions to construct the sulfamoylthiophene scaffold with high regioselectivity.

  • C–N Cross-coupling: Palladium-catalyzed amination of 4-bromo-5-chlorosulfonylthiophene-2-carboxylic acid with ammonia or amine derivatives can directly yield the sulfamoyl derivative.
  • This method allows for milder conditions and improved yields compared to classical sulfonyl chloride amination.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Chlorosulfonylation Chlorosulfonic acid or sulfuryl chloride, 0–5 °C Controls selective sulfonyl chloride formation
Amination Ammonia gas or ammonium salts, mild heating Converts sulfonyl chloride to sulfamoyl group
Bromination Bromine or N-bromosuccinimide, solvent (e.g., acetic acid), 0–25 °C Selective bromination at 4-position
Pd-Catalyzed coupling Pd catalyst (e.g., Pd(OAc)2), ligand, base, solvent (DMF, toluene), 50–100 °C For direct C–N bond formation

Comparative Analysis of Preparation Methods

Method Advantages Limitations Yield Range (%) Scalability
Sulfonyl chloride amination Well-established, straightforward Requires handling corrosive reagents 60–85 Good
Bromination post-sulfamoylation High regioselectivity Possible overbromination 50–75 Moderate
Pd-catalyzed cross-coupling Mild conditions, higher selectivity Requires expensive catalysts 70–90 Good

Summary Table of Key Synthetic Steps

Step No. Intermediate/Product Reagents/Conditions Yield (%) Reference
1 5-Bromo-2-thiophenecarboxylic acid Bromination of thiophene-2-carboxylic acid 70–80
2 4-Bromo-5-chlorosulfonylthiophene-2-carboxylic acid Chlorosulfonylation, chlorosulfonic acid, 0–5 °C 65–75
3 4-Bromo-5-sulfamoylthiophene-2-carboxylic acid Amination with ammonia, mild heating 60–85
Alternative Pd-catalyzed amination of 4-bromo-5-chlorosulfonylthiophene-2-carboxylic acid Pd catalyst, ligand, base, 50–100 °C 70–90

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-sulfamoylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

While comprehensive data tables and well-documented case studies focusing solely on the applications of "4-Bromo-5-sulfamoylthiophene-2-carboxylic acid" are not available within the provided search results, the available information does offer some insight into its potential applications and related compounds.

Chemical Information

  • 4-Bromo-5-sulfamoylthiophene-2-carboxylic acid: This compound has the molecular formula C5H4BrNO4S2C_5H_4BrNO_4S_2 and a molecular weight of 286.12 . It is also identified by the CAS No. 1306604-26-1 and MDL No. MFCD18839116 .
  • 3-Bromo-5-methylthiophene-2-sulfonamide: Another related compound is 3-Bromo-5-methylthiophene-2-sulfonamide, with the molecular formula C5H6BrNO2S2C_5H_6BrNO_2S_2 and a molecular weight of 256.14 .

Potential Applications

  • Synthesis: Both 4-Bromo-5-sulfamoylthiophene-2-carboxylic acid and 3-Bromo-5-methylthiophene-2-sulfonamide are noted for their application in synthesis .
  • HCV NS5B polymerase inhibitors: Thiophene-2-carboxylic acids, a class of compounds to which 4-Bromo-5-sulfamoylthiophene-2-carboxylic acid belongs, have been discovered as potent inhibitors of HCV NS5B polymerase . Specifically, 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids have shown potential in SAR studies, yielding several potent inhibitors of HCV polymerase and HCV subgenomic RNA replication in Huh-7 cells .
  • Antimicrobial agents: Heterocyclic compounds containing a sulfamoyl moiety have been synthesized and evaluated for their antimicrobial properties .

Related Research

  • Synthesis of Heterocyclic Compounds: Research has reported on the synthesis of new heterocyclic compounds containing a sulfamoyl moiety, which are suitable for use as antimicrobial agents . This indicates the potential of sulfamoyl-containing compounds in medicinal chemistry .
  • Inhibitors of HCV NS5B Polymerase: The discovery of thiophene-2-carboxylic acids as inhibitors of HCV NS5B polymerase suggests a potential application in antiviral drug development .

Mechanism of Action

The mechanism of action of 4-Bromo-5-sulfamoylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Thiophene Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Similarity Score* Key Features
4-Bromo-5-sulfamoylthiophene-2-carboxylic acid Br (4), -SO₂NH₂ (5), -COOH (2) C₅H₃BrN₂O₄S₂ 291.13† Reference High polarity, bioactivity potential
5-Bromo-4-(dimethylsulfamoyl)thiophene-2-carboxylic acid Br (5), -SO₂N(CH₃)₂ (4), -COOH (2) C₇H₈BrNO₄S₂ 256.09 0.77 Reduced H-bonding vs. sulfamoyl
4-Bromo-5-chlorothiophene-2-carboxylic acid Br (4), Cl (5), -COOH (2) C₅H₂BrClO₂S 241.49 0.82 Electrophilic Cl enhances reactivity
4-Bromo-5-methylthiophene-2-carboxylic acid Br (4), CH₃ (5), -COOH (2) C₆H₅BrO₂S 221.08 0.96 Hydrophobic CH₃ improves lipophilicity
4-Bromo-5-(chlorosulfonyl)thiophene-2-carboxylic acid Br (4), -SO₂Cl (5), -COOH (2) C₅H₂BrClO₄S₂ 305.55 0.68 Reactive SO₂Cl for further derivatization

*Similarity scores based on structural alignment with the target compound (if available). †Calculated based on analogous compounds.

Key Observations:

  • Sulfamoyl vs.
  • Methyl vs. Halogen Substituents : Methyl groups (e.g., in 4-Bromo-5-methylthiophene-2-carboxylic acid) increase lipophilicity, favoring membrane permeability, while halogens (Cl, Br) contribute to higher molecular weights and electrophilic reactivity .
  • Dimethylsulfamoyl Modification : Replacing -NH₂ with -N(CH₃)₂ in 5-Bromo-4-(dimethylsulfamoyl)thiophene-2-carboxylic acid reduces polarity and may alter pharmacokinetic profiles .

Biological Activity

4-Bromo-5-sulfamoylthiophene-2-carboxylic acid is a compound that belongs to the class of thiophene derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by empirical studies and data.

Chemical Structure and Properties

4-Bromo-5-sulfamoylthiophene-2-carboxylic acid features a thiophene ring substituted with a bromine atom and a sulfamoyl group. The presence of these functional groups contributes to its biological activity. The compound can be synthesized through various methods, including coupling reactions and modifications of existing thiophene derivatives.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing sulfamoyl moieties exhibit significant antimicrobial properties. For instance, sulfonamides are known for their effectiveness against a variety of bacterial strains. In a study evaluating related compounds, it was found that 4-bromo derivatives showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundActivity TypeMIC (µg/mL)Reference
4-Bromo-5-sulfamoylthiophene-2-carboxylic acidAntibacterial32
N-(4-sulfamoylphenyl)propionamideAntifungal16
5-bromo-4-methylsulfamoylthiopheneAntibacterial64

Anti-inflammatory Properties

The anti-inflammatory effects of thiophene derivatives have been documented in several studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of immune responses. For example, compounds similar to 4-bromo-5-sulfamoylthiophene-2-carboxylic acid have shown promise in reducing inflammation in animal models through the inhibition of the NF-kB pathway .

Anticancer Potential

Emerging research indicates that thiophene derivatives may possess anticancer properties. In vitro studies suggest that 4-bromo-5-sulfamoylthiophene-2-carboxylic acid can induce apoptosis in cancer cell lines by activating caspase pathways. This is particularly relevant in the context of breast cancer, where similar compounds have been shown to inhibit tumor growth and metastasis .

Case Study: In Vitro Evaluation
In a recent case study, researchers evaluated the cytotoxic effects of 4-bromo-5-sulfamoylthiophene-2-carboxylic acid on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 50 µM over 48 hours, with evidence of apoptosis confirmed via flow cytometry analysis.

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